Cas no 2225177-68-2 ((2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid)

(2-(3-Chlorophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with a 3-chlorophenyl group at the 2-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high selectivity and efficiency. Its boronic acid functional group offers excellent reactivity with aryl halides under mild conditions, making it valuable in pharmaceutical and materials science research. The chlorophenyl substituent enhances steric and electronic tuning, facilitating tailored applications in complex molecular architectures. The compound is typically supplied with high purity, ensuring reliable performance in demanding synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to moisture and oxygen.
(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid structure
2225177-68-2 structure
商品名:(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid
CAS番号:2225177-68-2
MF:C10H8BClN2O2
メガワット:234.446721076965
CID:4786736
PubChem ID:49758747

(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid
    • 2-(3-Chlorophenyl)pyrimidine-5-boronic acid
    • 2225177-68-2
    • AKOS015942136
    • SCHEMBL2557747
    • インチ: 1S/C10H8BClN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H
    • InChIKey: IKGXVBWDKILANT-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CN=C(C2=CC=CC(Cl)=C2)N=C1)(O)O

計算された属性

  • せいみつぶんしりょう: 234.0367354g/mol
  • どういたいしつりょう: 234.0367354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.2Ų

(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903910-5mg
(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid
2225177-68-2 95%
5mg
¥1,066.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903910-100mg
(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid
2225177-68-2 95%
100mg
¥11,000.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C903910-25mg
(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid
2225177-68-2 95%
25mg
¥3,200.00 2022-10-10

(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid 関連文献

(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acidに関する追加情報

Introduction to (2-(3-chlorophenyl)pyrimidin-5-yl)boronic Acid (CAS No. 2225177-68-2)

(2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid, with the CAS number 2225177-68-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the boronic acid class, which is widely recognized for its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a pyrimidine ring and a chlorophenyl substituent makes this molecule a versatile intermediate in the development of novel bioactive molecules.

The pyrimidine core of (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid is a key structural feature that contributes to its pharmacological potential. Pyrimidines are heterocyclic aromatic compounds that are fundamental in the structure of many nucleoside analogs used in antiviral and anticancer therapies. The substitution at the 5-position with a boronic acid group enhances its reactivity, making it an ideal candidate for further functionalization via cross-coupling reactions.

In recent years, there has been a surge in research focused on developing new therapeutic agents targeting various diseases, including cancer and infectious disorders. The boronic acid moiety in this compound plays a crucial role in these endeavors, as boronic acids are known to exhibit strong binding interactions with biological targets. This property has been leveraged in the design of protease inhibitors, which are essential in treating conditions such as HIV and cancer.

One of the most notable applications of (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid is in the synthesis of small-molecule inhibitors that target specific enzymes involved in disease pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases, which are overexpressed in many cancers. The chlorophenyl group provides a handle for further derivatization, allowing chemists to fine-tune the properties of the resulting compounds, such as solubility and bioavailability.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for drug discovery. By incorporating (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid into libraries of compounds, researchers can rapidly screen for novel molecules with desired pharmacological profiles. This approach has been successful in identifying lead compounds that have advanced into clinical trials.

Advances in computational chemistry have also played a pivotal role in understanding the reactivity and binding properties of (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid. Molecular modeling studies have provided insights into how this compound interacts with biological targets, guiding the design of more effective inhibitors. These computational techniques are increasingly being integrated into drug discovery pipelines, accelerating the development of new therapies.

The synthesis of (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid involves multi-step organic transformations that require precise control over reaction conditions. Recent methodologies have focused on improving the efficiency and scalability of these synthetic routes, ensuring that high-quality material is available for downstream applications. Techniques such as flow chemistry have been explored to enhance reaction yields and minimize byproduct formation.

In addition to its pharmaceutical applications, (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid has found utility in materials science. Boronic acids are known to form coordination complexes with metals, which can be exploited in the development of catalysts and functional materials. The unique structural features of this compound make it a promising candidate for designing novel materials with tailored properties.

The future prospects for (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid are promising, with ongoing research aimed at expanding its applications. As our understanding of disease mechanisms grows, so does the demand for innovative molecular tools to address these challenges. This compound represents a valuable asset in the chemist's toolkit, offering opportunities for both academic exploration and industrial development.

In conclusion, (2-(3-chlorophenyl)pyrimidin-5-yl)boronic acid (CAS No. 2225177-68-2) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structure and reactivity make it an indispensable intermediate for synthesizing bioactive molecules, while its versatility extends to materials science applications. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in addressing global health challenges.

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